2-[3-(Diethylamino)phenoxy]ethan-1-ol
Description
Properties
CAS No. |
65883-15-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[3-(diethylamino)phenoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-6-5-7-12(10-11)15-9-8-14/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI Key |
FFAWDUAVIYJWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)phenoxy]ethan-1-ol typically involves the reaction of 3-(diethylamino)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(Diethylamino)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Diethylamino)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[3-(Diethylamino)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving cellular interactions and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Diethylamino)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The phenoxyethanol structure allows for interactions with cellular membranes and proteins, influencing cellular functions and signaling.
Comparison with Similar Compounds
2-(4-(Benzofuran-5-yl)phenoxy)-N,N-diethylethan-1-amine Hydrochloride (Compound 102)
- Structure: Differs by replacing the meta-diethylaminophenoxy group with a benzofuran-5-yl substituent.
- Activity: Exhibits subnanomolar antagonism at α7 nAChR, suggesting that bulkier aromatic substituents enhance receptor affinity .
YTK-2205 (2-((3,4-Diphenethoxybenzyl)amino)ethan-1-ol)
- Structure: Features a diphenethoxybenzyl group instead of phenoxy-diethylaminoethanol.
- Activity : Modulates p62 in macroautophagy, indicating that extended aromatic systems (e.g., diphenethoxy) may enhance interaction with autophagy-related proteins .
Analogues with Modified Amino Alcohol Chains
Diethylaminoethanol (DEAE)
- Structure: Lacks the phenoxy group, consisting only of a diethylaminoethanol backbone.
- Properties : Lower molar mass (159.27 g/mol) and higher volatility (flash point: 73.9°C) compared to the target compound .
- Applications: Used industrially as a corrosion inhibitor and pH adjuster, highlighting the importance of the phenoxy group in conferring target specificity for pharmaceutical uses .
1-(Diethylamino)-3-phenoxypropan-2-ol
- Structure: Contains a propanol chain instead of ethanol, elongating the linker between the amino and phenoxy groups.
Compounds with Alternative Functional Groups
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Structure: Replaces the ethanol moiety with a ketone and uses a dimethylamino group.
- Properties : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxyl group in the target compound. This compound is utilized in material science and agrochemical synthesis .
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol
- Structure: Substitutes the diethylamino group with a fluoro-trifluoromethylphenylamino group.
- Impact : The electron-withdrawing fluorine atoms enhance metabolic stability and may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings and Gaps
- Structural Insights : Bulky aromatic substituents (e.g., benzofuran, diphenethoxy) enhance receptor binding but may reduce solubility .
- Chain Length: Elongating the ethanol chain to propanol alters pharmacokinetics but requires further in vivo validation .
- Safety Data: Limited reactivity and stability data exist for this compound, necessitating further toxicological studies .
Q & A
Q. What are the standard synthetic methods for preparing 2-[3-(Diethylamino)phenoxy]ethan-1-ol in laboratory settings?
Methodological Answer: The synthesis typically involves Williamson ether synthesis , a two-step process:
Formation of the phenoxide ion : React 3-(diethylamino)phenol with a strong base (e.g., NaOH) to generate the phenoxide nucleophile.
Nucleophilic substitution : Treat the phenoxide with 2-chloroethanol or ethylene oxide under controlled conditions (60–80°C, inert atmosphere) to form the ether linkage.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 1.1–1.3 ppm (triplet, diethylamino –CH₂CH₃), δ 3.4–3.6 ppm (quartet, –N(CH₂CH₃)₂), and δ 4.0–4.2 ppm (triplet, –OCH₂CH₂OH).
- ¹³C NMR : Peaks near 45–50 ppm (diethylamino carbons) and 70–75 ppm (ether –OCH₂–).
- IR Spectroscopy : Confirm the –OH stretch (~3400 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (C₁₂H₁₉NO₂: 217.28 g/mol). Use HRMS for precise mass confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during synthesis under varying catalytic conditions?
Methodological Answer:
- Root-Cause Analysis :
- Catalyst Efficiency : Compare yields using bases like K₂CO₃ (solid, milder) vs. NaH (stronger, moisture-sensitive). Lower yields with NaH may indicate side reactions (e.g., elimination).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but risk byproduct formation. Test solvents like acetonitrile or toluene for improved selectivity.
- Temperature Optimization : Use Design of Experiments (DoE) to map yield vs. temperature (40–100°C). Higher temperatures may accelerate hydrolysis of intermediates.
- Validation : Replicate reactions in triplicate and analyze purity via GC-MS or NMR. Cross-reference with literature protocols for analogous ether syntheses .
Q. What strategies are recommended for analyzing electronic effects of the diethylamino group on electrophilic substitution reactions?
Methodological Answer:
- Computational Modeling :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The diethylamino group is a strong electron-donating substituent, activating the aromatic ring at ortho/para positions.
- Compare Hammett substituent constants (σ⁺) to predict reactivity trends in nitration or halogenation.
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
